molecular formula C14H20BrN3O3 B1603884 tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate CAS No. 832735-41-8

tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1603884
CAS No.: 832735-41-8
M. Wt: 358.23 g/mol
InChI Key: LATUROZPOJVDKS-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O3 It is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with tert-butyl 4-hydroxypiperidine-1-carboxylate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the pyrimidine ring.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and influences the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-((5-bromopyrimidin-2-yl)piperidine-1-carboxylate: A similar compound with a piperidine ring but without the oxy linkage.

    tert-Butyl 4-((5-bromopyrimidin-2-yl)piperazine-1-carboxylate: A compound with a piperazine ring instead of a piperidine ring.

Uniqueness

tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate is unique due to the presence of the oxy linkage between the pyrimidine and piperidine rings. This structural feature influences its chemical reactivity and potential biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(19)18-6-4-11(5-7-18)20-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATUROZPOJVDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630736
Record name tert-Butyl 4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832735-41-8
Record name tert-Butyl 4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-t-butoxycarbonyl-4-hydroxypiperidine (408 mg, 2.03 mmol) and cesium carbonate (764 mg, 2.34 mmol) were added to a DMF solution (10 ml) of 2-chloro-5-bromopyrimidine (300 mg, 1.56 mmol), and stirred at room temperature for 14 hours. Water was added to the reaction mixture, and extracted with ethyl acetate. The organic layer was washed with saturated saline, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified through silica gel column chromatography (C-300, hexane:ethyl acetate=10:1) to obtain the entitled compound (268 mg, 48%).
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408 mg
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cesium carbonate
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300 mg
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48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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